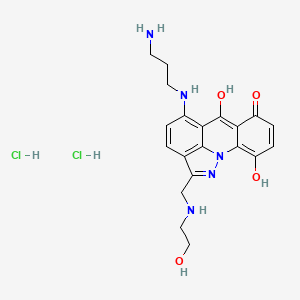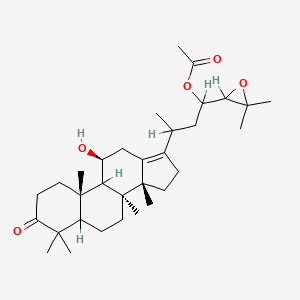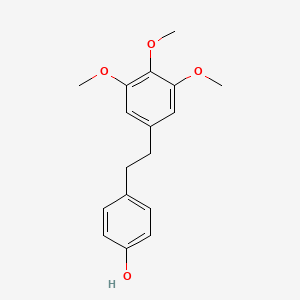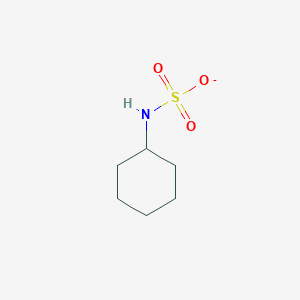
Cyclohexylsulfamate
Descripción general
Descripción
Cyclohexylsulfamate is an organic sulfamate oxoanion that is the conjugate base of cyclohexylsulfamic acid. It has a role as a human xenobiotic metabolite. It is a conjugate base of a cyclohexylsulfamic acid.
Aplicaciones Científicas De Investigación
1. Food Industry Applications
Sodium N-cyclohexylsulfamate, also known as sodium cyclamate, is extensively used in the food manufacturing industry. Its application status and detection methods in food have been a significant focus of research. For instance, Niu Lie-qi (2015) highlighted the importance of accurate detection and effective control of sodium N-cyclohexylsulfamate in food, considering its potential health hazards with excessive intake (Niu Lie-qi, 2015).
2. Chemical Properties in Aqueous Solutions
Research on cyclohexylsulfamates has explored their chemical properties in aqueous solutions. Studies by Rudan-Tasič and Klofutar (2004) and Klofutar et al. (2006) examined the volumetric properties of cyclohexylsulfamates in aqueous solutions, focusing on their structural interactions, such as ion-ion and ion-solvent interactions (Rudan-Tasič & Klofutar, 2004); (Klofutar & Rudan-Tasič, 2006).
3. Conductometric Studies
There have been conductometric studies involving cyclohexylsulfamates. Bešter-Rogač, Klofutar, and Rudan-Tasič (2010) conducted a conductometric study of symmetrical tetraalkylammonium cyclohexylsulfamates to explore the ion-pairing process of hydrophobic ions (Bešter-Rogač et al., 2010).
4. Nanofiltration Membrane Fabrication
Gui-E Chen et al. (2015) focused on the fabrication and characterization of a novel nanofiltration membrane by using sodium N-cyclohexylsulfamate (SCHS). Their study demonstrated how SCHS could enhance the water flux and salt rejection in the fabrication of thin-film composite polyamide membranes (Gui-E Chen et al., 2015).
5. Sensory Interaction Studies
Laffort, Walsh, and Spillane (2002) utilized cyclohexylsulfamate in their studies on sensory interactions, particularly focusing on the sweetness perception in binary mixtures. Their research provided insights into sweet taste suppression, synergism, or pure additivity using sodium cyclohexylsulfamate (Laffort et al., 2002).
Propiedades
Nombre del producto |
Cyclohexylsulfamate |
|---|---|
Fórmula molecular |
C6H12NO3S- |
Peso molecular |
178.23 g/mol |
Nombre IUPAC |
N-cyclohexylsulfamate |
InChI |
InChI=1S/C6H13NO3S/c8-11(9,10)7-6-4-2-1-3-5-6/h6-7H,1-5H2,(H,8,9,10)/p-1 |
Clave InChI |
HCAJEUSONLESMK-UHFFFAOYSA-M |
SMILES canónico |
C1CCC(CC1)NS(=O)(=O)[O-] |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[(6-Nitro-1,3-benzodioxol-5-yl)hydrazinylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B1226918.png)
![N-[3-(1-imidazolyl)propyl]-2-phenyl-4-benzofuro[3,2-d]pyrimidinamine](/img/structure/B1226919.png)
![1-[[4-Anilino-6-(1-piperidinyl)-1,3,5-triazin-2-yl]amino]-3-cyclohexylthiourea](/img/structure/B1226920.png)
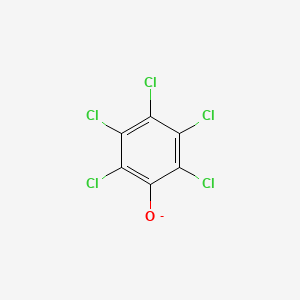
![N-(2,3-dihydro-1H-inden-5-yl)-5,7-dimethyl-3-pyrazolo[1,5-a]pyrimidinecarboxamide](/img/structure/B1226923.png)
![3-[(7R,8S)-5-hydroxy-2,2,7,8-tetramethyl-6-oxo-7,8-dihydropyrano[3,2-g]chromen-10-yl]hexanoic acid](/img/structure/B1226925.png)
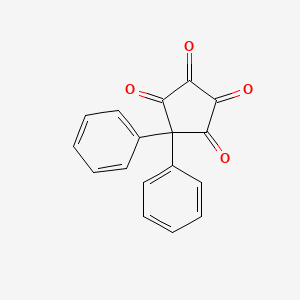
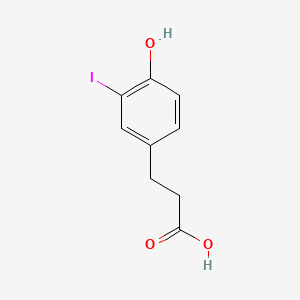
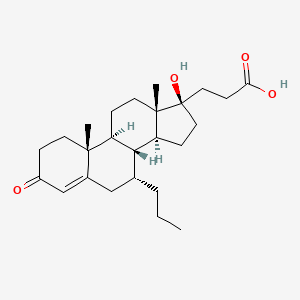
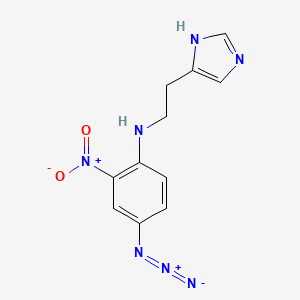
![7-[(1R,2R,5S)-5-hydroxy-2-[(3S)-3-hydroxy-3-methyloct-1-enyl]-3-oxocyclopentyl]hept-5-enoic acid](/img/structure/B1226933.png)
